n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide
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Overview
Description
N-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide is a compound belonging to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide typically involves the reaction of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine with ethylamine and acetic anhydride. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
- 4-Hydroxy-6-methyl-1,3,3a,7-tetraazaindene
Uniqueness
N-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity can result in unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C10H14N6O |
---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
N-[2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]acetamide |
InChI |
InChI=1S/C10H14N6O/c1-7-5-9(12-4-3-11-8(2)17)16-10(15-7)13-6-14-16/h5-6,12H,3-4H2,1-2H3,(H,11,17) |
InChI Key |
BFEINYJBAXVEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCCNC(=O)C |
Origin of Product |
United States |
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